molecular formula C17H14ClN3O4 B2424570 N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide CAS No. 895443-13-7

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide

Cat. No.: B2424570
CAS No.: 895443-13-7
M. Wt: 359.77
InChI Key: GUAMPKXPVNQABF-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide is a compound that belongs to the class of oxadiazole derivatives

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method starts with the reaction of 4-chlorobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the oxadiazole ring or the aromatic substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the oxadiazole ring, while substitution reactions could introduce new functional groups onto the aromatic rings.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives such as 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide and various indole derivatives .

Uniqueness

What sets N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide apart is its unique combination of the oxadiazole ring with the 4-chlorophenyl and 2,3-dimethoxybenzamide moieties. This specific structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4/c1-23-13-5-3-4-12(14(13)24-2)15(22)19-17-21-20-16(25-17)10-6-8-11(18)9-7-10/h3-9H,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAMPKXPVNQABF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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